

In-Depth Technical Guide: CXCR3 Binding Affinity of AMG 487

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Compound of Interest

Compound Name: AMG 487 (S-enantiomer)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AMG 487 for the C-X-C chemokine receptor 3 (CXCR3). While this document aims to focus on the S-enantiomer of AMG 487, a thorough review of publicly available scientific literature and data sources did not yield specific quantitative binding affinity data for the individual S-enantiomer. The vast majority of published data pertains to the racemic mixture, denoted as (±)-AMG 487. Therefore, the quantitative data and associated experimental details presented herein refer to the racemic form of the compound.

Core Concepts: CXCR3 and its Antagonist AMG 487

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. It is primarily expressed on activated T-lymphocytes, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells. The binding of its cognate chemokines—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—to CXCR3 triggers a signaling cascade that leads to immune cell migration, differentiation, and activation. This axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases.

AMG 487 is a potent and selective antagonist of CXCR3.^[1] By blocking the binding of CXCL9, CXCL10, and CXCL11, AMG 487 inhibits the downstream signaling pathways, thereby mitigating the inflammatory response.^{[2][3]} It has been investigated in clinical trials for conditions such as psoriasis and rheumatoid arthritis.^[4]

Quantitative Binding Affinity Data for (±)-AMG 487

The following table summarizes the in vitro binding affinity of racemic AMG 487 to the human CXCR3 receptor. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the radiolabeled chemokine binding.

| Ligand (Radiolabeled) | Antagonist | Receptor | Cell Line/System | IC ₅₀ (nM) | Reference |
|--------------------------|-------------|----------------|-----------------------------------|-----------------------|---|
| 125I-CXCL10 (IP-10) | (±)-AMG 487 | Human CXCR3 | Activated Human Lymphocytes | 8.0 | [1] [5] |
| 125I-CXCL11 (I-TAC) | (±)-AMG 487 | Human CXCR3 | Activated Human Lymphocytes | 8.2 | [1] [5] |

Functional Inhibition Data for (±)-AMG 487

Beyond direct binding, the functional consequence of CXCR3 antagonism by racemic AMG 487 has been quantified through cell migration assays.

| Chemokine | Antagonist | Cell Type | IC ₅₀ (nM) | Reference |
|----------------|-------------|----------------------------|-----------------------|---------------------|
| CXCL10 (IP-10) | (±)-AMG 487 | CXCR3- expressing cells | 8 | [2] |
| CXCL11 (I-TAC) | (±)-AMG 487 | CXCR3- expressing cells | 15 | [2] |
| CXCL9 (Mig) | (±)-AMG 487 | CXCR3- expressing cells | 36 | [2] |

Experimental Protocols

The determination of the binding affinity of AMG 487 for CXCR3 typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.

Radioligand Binding Assay for CXCR3

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound (e.g., AMG 487) against the binding of a radiolabeled chemokine to the CXCR3 receptor.

Materials:

- **Cell Membranes:** Membranes prepared from a cell line stably expressing human CXCR3 (e.g., HEK293 or CHO cells).
- **Radioligand:** 125I-labeled CXCL10 or 125I-labeled CXCL11.
- **Test Compound:** (±)-AMG 487, serially diluted.
- **Binding Buffer:** Typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl₂, CaCl₂), and a protein carrier (e.g., BSA) to reduce non-specific binding.
- **Wash Buffer:** Ice-cold buffer to wash away unbound radioligand.
- **Filtration Apparatus:** A cell harvester with glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.
- **Scintillation Counter:** To measure the radioactivity retained on the filters.

Procedure:

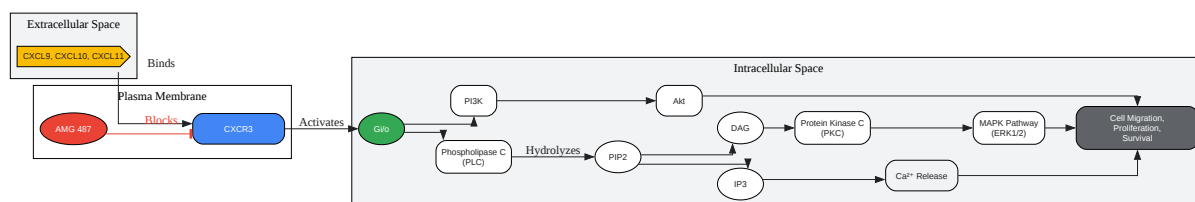
- **Plate Setup:** The assay is typically performed in a 96-well plate format.
- **Incubation Mixture:** To each well, the following are added in a specific order:
 - Binding buffer.
 - A fixed concentration of cell membranes expressing CXCR3.

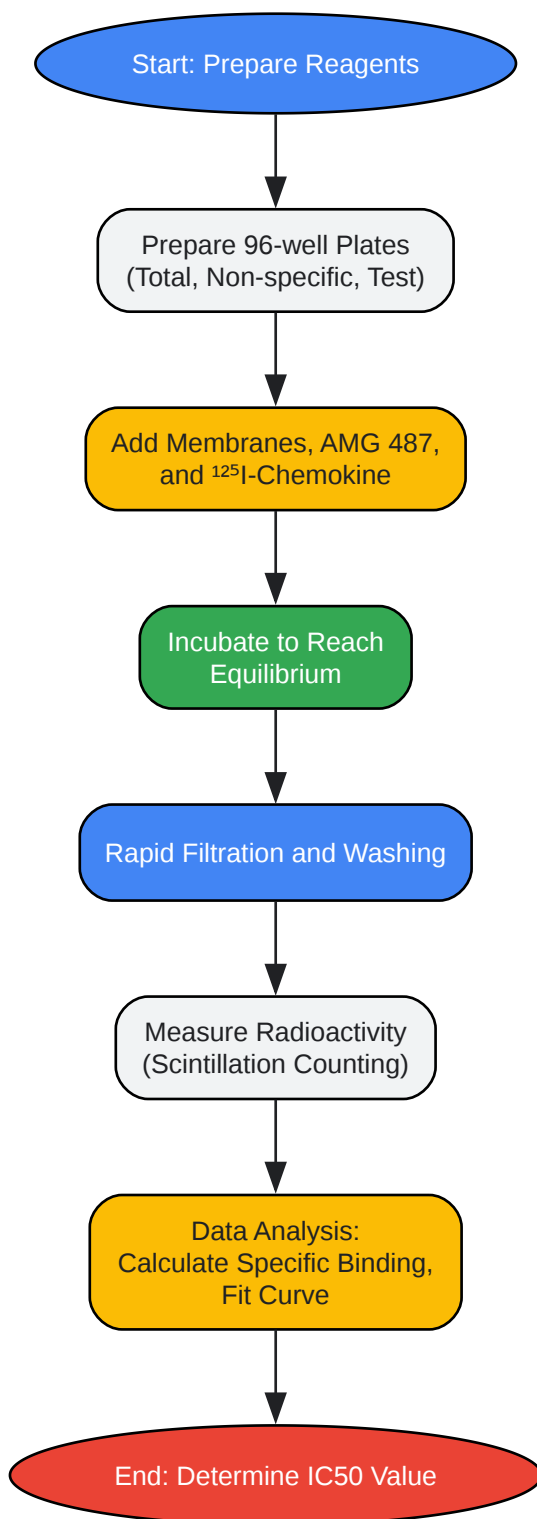
- Varying concentrations of the unlabeled test compound (AMG 487).
- A fixed concentration of the radiolabeled chemokine (e.g., 125I-CXCL10).
- Controls:
 - Total Binding: Wells containing cell membranes and radioligand without any unlabeled competitor.
 - Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of an unlabeled CXCR3 ligand to saturate the receptors.
- Incubation: The plate is incubated for a sufficient period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: The filters are dried, and the amount of radioactivity on each filter is quantified using a scintillation counter.
- Data Analysis:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
 - A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

CXCR3 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon chemokine binding to CXCR3, and the point of inhibition by AMG 487.





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